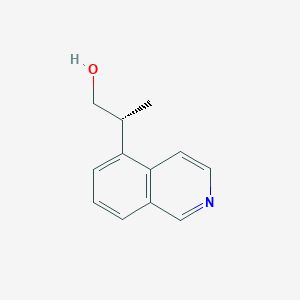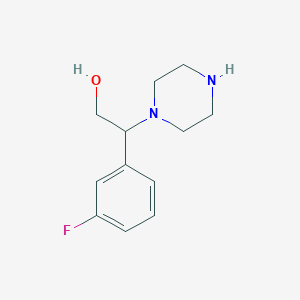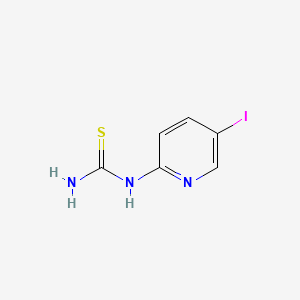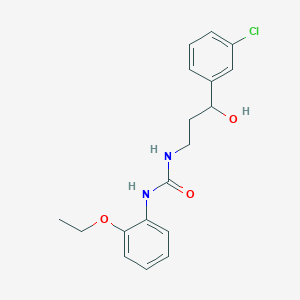
(2R)-2-Isoquinolin-5-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Isoquinolin-5-ylpropan-1-ol, also known as IQP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. IQP has been found to exhibit a range of interesting properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (2R)-2-Isoquinolin-5-ylpropan-1-ol as an MAO inhibitor involves its binding to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the brain. The exact mechanism of (2R)-2-Isoquinolin-5-ylpropan-1-ol's binding to MAO is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters resulting from (2R)-2-Isoquinolin-5-ylpropan-1-ol's inhibition of MAO can have a range of biochemical and physiological effects. For example, increased levels of dopamine can lead to improved mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved cognitive function. However, the effects of (2R)-2-Isoquinolin-5-ylpropan-1-ol on neurotransmitter levels can also be harmful if not properly controlled, leading to potential side effects such as hypertension and serotonin syndrome.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-Isoquinolin-5-ylpropan-1-ol as a research tool is its specificity for MAO inhibition. This specificity allows researchers to study the effects of increased neurotransmitter levels without the confounding factors of other enzyme inhibitors. However, the potential side effects of (2R)-2-Isoquinolin-5-ylpropan-1-ol must be carefully considered when designing experiments, and proper controls must be put in place to ensure the safety of test subjects.
Future Directions
There are many potential future directions for research involving (2R)-2-Isoquinolin-5-ylpropan-1-ol. One area of interest is the study of (2R)-2-Isoquinolin-5-ylpropan-1-ol's effects on specific neurotransmitter systems, such as the dopamine system. Another potential direction is the development of more specific and potent MAO inhibitors based on the structure of (2R)-2-Isoquinolin-5-ylpropan-1-ol. Additionally, the potential therapeutic applications of (2R)-2-Isoquinolin-5-ylpropan-1-ol in the treatment of neurological and psychiatric disorders warrant further investigation.
Synthesis Methods
The synthesis of (2R)-2-Isoquinolin-5-ylpropan-1-ol can be achieved through a number of methods, including the reduction of isoquinoline-5-carboxylic acid, the reduction of isoquinoline-5-nitrile, or the reductive amination of isoquinoline-5-carbaldehyde. The most common method involves the reduction of isoquinoline-5-carboxylic acid using lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(2R)-2-Isoquinolin-5-ylpropan-1-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the study of (2R)-2-Isoquinolin-5-ylpropan-1-ol as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a range of effects on the brain and body.
properties
IUPAC Name |
(2R)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Isoquinolin-5-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2689990.png)
![4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine](/img/structure/B2689993.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2689997.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)


![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
